molecular formula C23H34N6O5 B10781389 5-[[1-(2-Amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-8-(diaminomethylideneamino)-4-oxooctanoic acid

5-[[1-(2-Amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-8-(diaminomethylideneamino)-4-oxooctanoic acid

Cat. No.: B10781389
M. Wt: 474.6 g/mol
InChI Key: PWMHLOGVXUGEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ICX5609101 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of ICX5609101, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

ICX5609101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of MYC/MAX dimers and their role in gene expression. In biology, ICX5609101 is utilized to investigate the molecular mechanisms underlying cancer progression and to develop potential therapeutic strategies. In medicine, the compound’s antitumor activity makes it a promising candidate for the treatment of advanced lung cancer and other MYC-driven cancers . Additionally, ICX5609101 may have applications in the pharmaceutical industry for the development of new cancer therapies.

Comparison with Similar Compounds

ICX5609101 can be compared with other MYC inhibitors, such as ICX-101 . While both compounds target the MYC/MAX interaction, ICX5609101 may have unique properties that make it more effective or selective in certain contexts. Other similar compounds include small molecule inhibitors that target different aspects of MYC function or other transcription factors involved in cancer progression. The uniqueness of ICX5609101 lies in its specific mechanism of action and its potential therapeutic applications in MYC-driven cancers.

Properties

Molecular Formula

C23H34N6O5

Molecular Weight

474.6 g/mol

IUPAC Name

5-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-8-(diaminomethylideneamino)-4-oxooctanoic acid

InChI

InChI=1S/C23H34N6O5/c24-16(14-15-6-2-1-3-7-15)22(34)29-13-5-9-18(29)21(33)28-17(8-4-12-27-23(25)26)19(30)10-11-20(31)32/h1-3,6-7,16-18H,4-5,8-14,24H2,(H,28,33)(H,31,32)(H4,25,26,27)

InChI Key

PWMHLOGVXUGEMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCC(=O)O

Origin of Product

United States

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